molecular formula C16H17N7O2S B13358025 N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}-3-phenyl-2-(1H-tetraazol-1-yl)propanamide

N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}-3-phenyl-2-(1H-tetraazol-1-yl)propanamide

Cat. No.: B13358025
M. Wt: 371.4 g/mol
InChI Key: UPHQKQBGERGANZ-ZDUSSCGKSA-N
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Description

N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}-3-phenyl-2-(1H-tetraazol-1-yl)propanamide is a complex organic compound that features a thiazole ring, a phenyl group, and a tetraazole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}-3-phenyl-2-(1H-tetraazol-1-yl)propanamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Introduction of the Tetraazole Moiety: The tetraazole ring can be formed by the reaction of an azide with a nitrile in the presence of a catalyst such as zinc chloride.

    Final Coupling: The final step involves coupling the thiazole, phenyl, and tetraazole components under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group.

    Substitution: The phenyl and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the carbonyl group, such as alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings, such as sulfathiazole and ritonavir.

    Phenyl Derivatives: Compounds with phenyl groups, such as benzene derivatives.

    Tetraazole Derivatives: Compounds with tetraazole rings, such as losartan.

Uniqueness

N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}-3-phenyl-2-(1H-tetraazol-1-yl)propanamide is unique due to its combination of thiazole, phenyl, and tetraazole moieties, which confer a distinct set of chemical and biological properties.

Properties

Molecular Formula

C16H17N7O2S

Molecular Weight

371.4 g/mol

IUPAC Name

(2S)-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenyl-2-(tetrazol-1-yl)propanamide

InChI

InChI=1S/C16H17N7O2S/c1-17-14(24)8-12-9-26-16(19-12)20-15(25)13(23-10-18-21-22-23)7-11-5-3-2-4-6-11/h2-6,9-10,13H,7-8H2,1H3,(H,17,24)(H,19,20,25)/t13-/m0/s1

InChI Key

UPHQKQBGERGANZ-ZDUSSCGKSA-N

Isomeric SMILES

CNC(=O)CC1=CSC(=N1)NC(=O)[C@H](CC2=CC=CC=C2)N3C=NN=N3

Canonical SMILES

CNC(=O)CC1=CSC(=N1)NC(=O)C(CC2=CC=CC=C2)N3C=NN=N3

Origin of Product

United States

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